molecular formula C17H16ClN3O2 B13094136 5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13094136
M. Wt: 329.8 g/mol
InChI Key: HUNTXCAUDHZWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1956308-00-1) is a high-purity chemical compound supplied for research purposes. This molecule belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry for their potent biological activities . These compounds are recognized as a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Protein kinases are enzymes that are key regulators in cellular signalling and are frequently disrupted in cancers, making them important targets for small-molecule inhibitors . The pyrazolo[1,5-a]pyrimidine core provides a rigid, planar framework that is highly amenable to chemical modifications; the 4-chlorophenyl and diethyl substituents on the core structure in this specific derivative are typical modifications that can enhance binding affinity to specific protein targets through hydrophobic interactions and π–π stacking, which can be investigated in structure-activity relationship (SAR) studies . Researchers can explore this compound as a protein kinase inhibitor, with potential applications in inhibiting kinases such as CK2, EGFR, B-Raf, and MEK, which are particularly relevant in cancers like non-small cell lung cancer (NSCLC) and melanoma . Its molecular formula is C17H16ClN3O2 and it has a molecular weight of 329.78 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C17H16ClN3O2/c1-3-12-14(4-2)21-16(13(9-19-21)17(22)23)20-15(12)10-5-7-11(18)8-6-10/h5-9H,3-4H2,1-2H3,(H,22,23)

InChI Key

HUNTXCAUDHZWTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=C(C=N2)C(=O)O)N=C1C3=CC=C(C=C3)Cl)CC

Origin of Product

United States

Chemical Reactions Analysis

5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pyrazolo-pyrimidine Derivatives as Anticancer Agents

Pyrazole compounds have demonstrated anti-inflammatory, antipyretic, analgesic, and anticancer properties . Srinivasulu et al. synthesized disubstituted pyrazolo-pyrimidine analogs and assessed their antitumor activities . These derivatives were tested against CDK2/cyclin E and Abl kinases, and their antiproliferative effects were investigated against MCF-7 and K-562 cancer lines .

Key findings:

  • One derivative, St.1, showed the highest activity against the tested cell lines with potent inhibitory activity against CDK2/cyclin E .
  • Cytotoxicity studies indicated that all compounds were non-toxic to normal cells .
  • The anticancer activity of these compounds was influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold .
  • The incorporation of the benzofuran group at the 4th position exhibited superior activity compared to furan and thiophene substitutions .

Basma et al. synthesized pyrazolo-pyridines and investigated their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines . Compounds St.4 and St.5 exhibited significant cytotoxicity against these cell lines and induced cell cycle arrest and apoptosis . St.4 showed S phase arrest in Hela cells, while St.5 induced G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells . Both compounds inhibited CDK2 and CDK9 .

Fanta et al. designed pyrazol-pyrimidine-amine derivatives as potential anticancer agents targeting CDK2 . One derivative, St.8, showed the best activity against various cancer cell lines and arrested the cell cycle at S and G2/M phases, inducing apoptosis .

Cheng et al. synthesized pyrazole carboxamides as CDK2 inhibitors and histone deacetylase (HDAC) inhibitors . Derivatives St.9 and St.10 exhibited potent antiproliferative effects against five solid cancer cell lines and excellent inhibitory activities against HDAC2 . These compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis in A375, HCT116, H460, and HeLa cells .

Pyrido-pyrimidines as CDK4/6 Inhibitors

Abbas et al. developed pyrido-pyrimidines as CDK4/6 inhibitors . Compounds St.26 and St.27 showed significant activity against a panel of cancer cell lines and CDK6 enzymes, inducing apoptosis in PC-3 and MCF-7 cells .

Shi et al. researched pyrrolo-pyrimidines and evaluated their impact on pancreatic cancer cells . A series of 6-anilino carbonyl-substituted pyrrolo[2,3-d]pyrimidine derivatives demonstrated enhanced potency against various cell lines, with St.30 being the most potent agent and having potential for combination therapy with mTOR inhibitors in pancreatic cancer treatment .

Sroor et al. evaluated a new set of pyrrolo[2,3-d]pyrimidine derivatives for their antiproliferative activities against several cancer cell lines . Compound St.31 showed promising anticancer activities, down-regulating CDK4 and BcL2 and arresting the cell cycle at the G1/S phase in MCF-7 cells .

Summary of Anticancer Studies

CompoundTargetsCancer Cell LinesEffects
St.1CDK2/cyclin EMCF-7, K-562Potent inhibitory activity, non-toxic to normal cells
St.4, St.5CDK2, CDK9MCF-7, Hela, HCT116Cell cycle arrest, apoptosis
St.8CDK2VariousCell cycle arrest (S and G2/M phases), apoptosis
St.9, St.10HDAC2A375, HCT116, H460, HeLaCell cycle arrest (G2/M phase), apoptosis
St.26, St.27CDK4/6PC-3, MCF-7Apoptosis
St.30CDK4/6PancreaticPotential for combination therapy with mTOR inhibitors
St.31CDK4, BcL2MCF-7Cell cycle arrest (G1/S phase)

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-(4-Cl-phenyl), no 6,7 substituents C₁₃H₈ClN₃O₂ 273.68 Aromatic core; simpler substitution pattern
5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-(3-MeO-phenyl), 7-CF₃, tetrahydro ring C₁₅H₁₃F₃N₄O₃ 352.28 Partially saturated ring; enhanced solubility
(5R,7S)-5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-(4-Et-phenyl), 7-CF₃, tetrahydro ring Not provided Not provided Stereochemical complexity; lipophilic CF₃ group
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (base structure) No substituents C₇H₅N₃O₂ 179.13 Parent compound; minimal functionalization

Key Observations:

Substituent Effects on Lipophilicity: The diethyl groups at positions 6 and 7 in the target compound likely increase lipophilicity compared to unsubstituted analogs (e.g., the base structure in ). This property could enhance membrane permeability in biological systems.

Steric and Solubility Considerations :

  • The tetrahydro ring in and compounds reduces planarity, which may improve solubility compared to fully aromatic systems like the target compound .
  • Trifluoromethyl (CF₃) groups (e.g., in and ) contribute to metabolic stability and polarity, balancing lipophilicity and solubility .

Biological Activity Implications: While direct activity data for the target compound is unavailable, structural analogs with carboxylic acid moieties (e.g., pyrazole-quinazoline hybrids in ) demonstrate antimicrobial properties. The 4-chlorophenyl group is common in herbicides (as implied by ), hinting at agrochemical utility .

Biological Activity

5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C17H16ClN3O2
  • CAS Number : 102207-59-0
  • Molecular Weight : 331.78 g/mol

The presence of the 4-chlorophenyl group and the pyrazolo[1,5-a]pyrimidine ring contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The following table summarizes key findings related to its anticancer activity:

StudyCell LineConcentration (µM)Viability (%)Observations
A54910078-86Weak activity compared to cisplatin
A549-64 (with 4-chlorophenyl substitution)Enhanced activity with specific substitutions
HSAEC1-KT-Increased cytotoxicity observedIndicates potential toxicity to non-cancerous cells

The compound exhibited a structure-dependent anticancer activity, with modifications enhancing its efficacy. Notably, the introduction of halogenated phenyl groups increased cytotoxicity against A549 lung cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound also demonstrates antimicrobial activity. The following observations were made regarding its effectiveness against various pathogens:

PathogenActivity Level
Klebsiella pneumoniaeModerate
Escherichia coliModerate
Pseudomonas aeruginosaWeak
Staphylococcus aureusWeak to moderate

These findings suggest that while the compound shows promise against certain bacterial strains, its overall antimicrobial efficacy may be limited compared to other agents.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : Potential interactions with DNA could lead to apoptosis in cancer cells.
  • Membrane Disruption : Antimicrobial effects might be mediated through disruption of bacterial membranes.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study using A549 lung adenocarcinoma cells indicated that substituents significantly affect viability outcomes, with certain modifications leading to a reduction in cell viability down to 64% after treatment with derivatives containing chlorophenyl groups .
  • Antimicrobial Screening :
    • Compounds derived from similar pyrazolo[1,5-a]pyrimidine structures have shown varying degrees of antibacterial activity. For instance, derivatives demonstrated moderate activity against Salmonella typhi and Bacillus subtilis, indicating a potential for further development as antimicrobial agents .

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